molecular formula C12H15B B3314963 2-Bromo-3-(2-isopropylphenyl)-1-propene CAS No. 951890-55-4

2-Bromo-3-(2-isopropylphenyl)-1-propene

Cat. No.: B3314963
CAS No.: 951890-55-4
M. Wt: 239.15 g/mol
InChI Key: ZCEAKCYYEVETHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(2-isopropylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes This compound is characterized by the presence of a bromine atom attached to a propene chain, which is further substituted with an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-isopropylphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(2-isopropylphenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-isopropylphenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents such as chloroform or dichloromethane.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane or osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

Major Products

    Substitution: Formation of 3-(2-isopropylphenyl)-1-propanol or 3-(2-isopropylphenyl)-1-propylamine.

    Addition: Formation of 2,3-dibromo-3-(2-isopropylphenyl)propane or 3-bromo-3-(2-isopropylphenyl)propane.

    Oxidation: Formation of 2,3-epoxy-3-(2-isopropylphenyl)propane or 2,3-dihydroxy-3-(2-isopropylphenyl)propane.

Scientific Research Applications

2-Bromo-3-(2-isopropylphenyl)-1-propene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be utilized in the synthesis of polymers and advanced materials with unique properties.

    Biological Studies: The compound may be used as a probe or reagent in biochemical assays to study enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-isopropylphenyl)-1-propene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In addition reactions, the double bond in the propene chain reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved vary based on the specific context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-phenylpropene: Similar structure but lacks the isopropyl group.

    3-Bromo-2-phenylpropene: Similar structure but with different bromine and phenyl group positions.

    2-Bromo-3-phenyl-1-propene: Similar structure but without the isopropyl substitution.

Uniqueness

2-Bromo-3-(2-isopropylphenyl)-1-propene is unique due to the presence of both the bromine atom and the isopropylphenyl group, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-9(2)12-7-5-4-6-11(12)8-10(3)13/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEAKCYYEVETHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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